molecular formula C18H20N2O7S2 B7571753 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid

Cat. No.: B7571753
M. Wt: 440.5 g/mol
InChI Key: REIWTAFFIGGEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, also known as CS-3150, is a novel selective aldosterone synthase inhibitor that has been developed for the treatment of hypertension and heart failure. CS-3150 has been shown to be effective in reducing blood pressure and improving cardiac function in preclinical and clinical studies.

Mechanism of Action

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid works by inhibiting the enzyme aldosterone synthase, which is responsible for the production of aldosterone, a hormone that regulates blood pressure and electrolyte balance. By inhibiting aldosterone synthase, this compound reduces the production of aldosterone, leading to a decrease in blood pressure and improved cardiac function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in plasma aldosterone levels, an increase in plasma renin levels, and a decrease in blood pressure. This compound has also been shown to improve cardiac function, including left ventricular ejection fraction and cardiac output.

Advantages and Limitations for Lab Experiments

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has several advantages for lab experiments, including its high selectivity for aldosterone synthase inhibition and its minimal effects on other steroidogenic enzymes. However, this compound has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.

Future Directions

There are several future directions for research on 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid, including further studies on its long-term safety and efficacy, its potential for combination therapy with other antihypertensive drugs, and its potential for use in other cardiovascular diseases. Additionally, further studies on the mechanism of action of this compound and its effects on other physiological systems may provide insights into its potential for use in other therapeutic areas.

Synthesis Methods

The synthesis of 5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(cyclopropylsulfamoyl)aniline to form the intermediate. The intermediate is then reacted with sulfuryl chloride to form the final product, this compound.

Scientific Research Applications

5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid has been extensively studied in preclinical and clinical studies for its efficacy in reducing blood pressure and improving cardiac function. In preclinical studies, this compound has been shown to be highly selective for aldosterone synthase inhibition, with minimal effects on other steroidogenic enzymes. In clinical studies, this compound has been shown to be effective in reducing blood pressure in patients with hypertension and improving cardiac function in patients with heart failure.

Properties

IUPAC Name

5-[[4-(cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S2/c1-2-27-17-10-9-15(11-16(17)18(21)22)29(25,26)20-13-5-7-14(8-6-13)28(23,24)19-12-3-4-12/h5-12,19-20H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIWTAFFIGGEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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